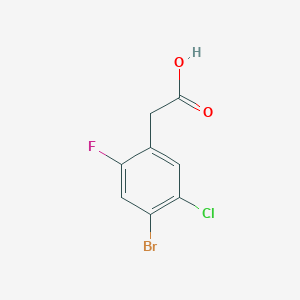2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid
CAS No.: 1779901-54-0
Cat. No.: VC4518743
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1779901-54-0 |
|---|---|
| Molecular Formula | C8H5BrClFO2 |
| Molecular Weight | 267.48 |
| IUPAC Name | 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H5BrClFO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |
| Standard InChI Key | JDXDXLFVCVIVEF-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Br)F)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid, reflects its substitution pattern on the phenyl ring and the acetic acid functional group . Its molecular formula, C₈H₅BrClFO₂, is derived from a phenyl ring (C₆H₄) modified with three halogens (Br, Cl, F), an acetic acid moiety (-CH₂COOH), and one additional hydrogen atom . The molecular weight of 267.48 g/mol is calculated based on the atomic masses of its constituent elements .
The SMILES notation for the compound is C1=C(C(=CC(=C1Cl)Br)F)CC(=O)O, which encodes the connectivity of atoms and the positions of substituents . The InChIKey, JDXDXLFVCVIVEF-UHFFFAOYSA-N, serves as a unique identifier for computational and database applications .
Structural and Electronic Properties
The phenyl ring’s substitution pattern creates distinct electronic effects. Bromine and chlorine, as electron-withdrawing groups, reduce electron density at the ring’s meta and para positions, while fluorine’s electronegativity further polarizes the ortho position. This arrangement influences the compound’s reactivity, particularly in electrophilic substitution reactions. The acetic acid side chain introduces a carboxylic acid group, enabling hydrogen bonding and salt formation, which are critical for solubility and biological interactions.
Table 1: Key Structural and Physicochemical Properties
Synthesis and Production Methods
Synthetic Routes
The synthesis of 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid typically involves multi-step halogenation and functionalization processes. A patent by CN104529735A outlines a method starting from 4-chloro-2-fluorobenzoic acid, which undergoes bromination to yield 5-bromo-4-chloro-2-fluorobenzoic acid . Subsequent acylation with thionyl chloride forms the corresponding benzoyl chloride, which reacts with N,O-dimethylhydroxylamine hydrochloride to produce an intermediate amide . Finally, treatment with a methyl Grignard reagent yields the target compound .
Key Reaction Steps:
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce by-product formation. Purification methods such as recrystallization or column chromatography ensure high purity, which is critical for pharmaceutical applications .
Biological Activity and Mechanisms
Pharmacodynamic Interactions
The acetic acid moiety enables hydrogen bonding with enzymatic active sites, while halogen atoms engage in hydrophobic interactions. For instance, bromine’s large atomic radius may occupy specific pockets in protein targets, enhancing binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume